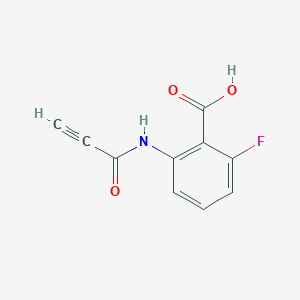

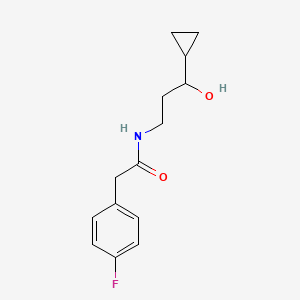

2-Fluoro-6-(prop-2-ynamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

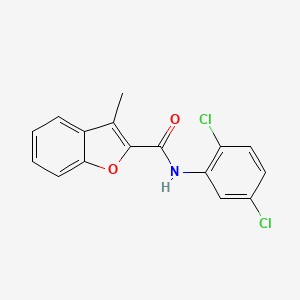

2-Fluoro-6-(prop-2-ynamido)benzoic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a derivative of 2-Fluorobenzoic acid, which is an aromatic organic compound with the formula FC6H4CO2H . The 2-Fluorobenzoic acid is one of three isomeric fluorobenzoic acids and its conjugate base is 2-fluorobenzoate .

Scientific Research Applications

Hypoglycemic Benzoic Acid Derivatives

- 2-Fluoro-6-(prop-2-ynamido)benzoic acid analogs have been studied for their hypoglycemic activity. Research has shown that certain benzoic acid derivatives exhibit significant activity against type 2 diabetes, with some being more active than standard treatments like sulfonylurea (Grell et al., 1998).

Development of Novel Fluorescence Probes

- This compound has been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, crucial for many biological and chemical applications (Setsukinai et al., 2003).

Analytical Methods for Aqueous Matrices

- Fluorinated benzoic acids, including 2-Fluoro-6-(prop-2-ynamido)benzoic acid, are important in hydrothermal, geothermal, leaching, and oilfield applications as chemical tracers. Their non-toxicity and low detection limits make them favorable over radioactive tracers (Kumar & Sharma, 2021).

Study of Hydrogen-Bonded Benzoic Acid Dimers

- Research on hydrogen-bonded dimers of benzoic acid, including fluorinated variants, has provided insights into their thermal stability and mesophase formation, which is significant for understanding molecular interactions and material properties (Wei et al., 2013).

Heterocyclic Synthesis

- It has been explored as a precursor in heterocyclic synthesis. The presence of fluorine atoms imparts unique electrophilic reactivity, enabling the synthesis of various heterocyclic compounds (Meiresonne et al., 2015).

Nonreactive Tracers in Soil and Ground Water

- Difluorobenzoates, including 2-Fluoro-6-(prop-2-ynamido)benzoic acid, have been evaluated as nonreactive tracers in soil and groundwater, proving useful in environmental studies and hydrology (Bowman & Gibbens, 1992).

Reactive Nitrogen and Oxygen Species Detection

- This compound is used in studying the reaction mechanisms with reactive nitrogen and oxygen species, contributing to our understanding of biological processes and the development of diagnostic tools (Mak et al., 2007).

Groundwater Remediation

- It has been included in studies of groundwater remediation, particularly in the context of PFOA oxidation, demonstrating its relevance in environmental cleanup strategies (Park et al., 2016).

Mechanism of Action

Mode of Action

Benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could potentially enhance the acidity of the carboxylic acid group, influencing its interactions with biological targets .

properties

IUPAC Name |

2-fluoro-6-(prop-2-ynoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c1-2-8(13)12-7-5-3-4-6(11)9(7)10(14)15/h1,3-5H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCDVJNHNAGOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=C(C(=CC=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(prop-2-ynamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[1-(prop-2-yn-1-yl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2989999.png)

![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)

![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)

![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/no-structure.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990019.png)

![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)